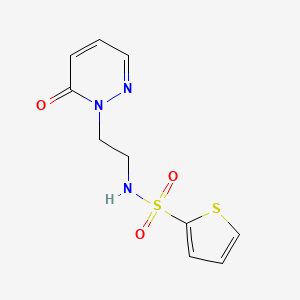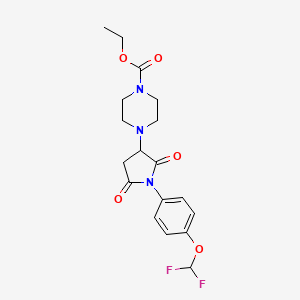![molecular formula C16H21ClN2O3 B2594361 [2-[Cyclohexyl(ethyl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate CAS No. 380575-89-3](/img/structure/B2594361.png)
[2-[Cyclohexyl(ethyl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-[Cyclohexyl(ethyl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate is a synthetic organic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a complex structure with a cyclohexyl group, an ethylamino group, and a chloropyridine carboxylate moiety, making it a versatile candidate for diverse chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-[Cyclohexyl(ethyl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
-
Formation of the Ethylamino Intermediate: : The initial step involves the reaction of cyclohexylamine with ethyl chloroformate to form the ethylamino intermediate. This reaction is usually carried out in an inert atmosphere using a solvent like dichloromethane at low temperatures to control the reaction rate and yield.
-
Coupling with 6-Chloropyridine-3-carboxylic Acid: : The ethylamino intermediate is then coupled with 6-chloropyridine-3-carboxylic acid using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). This step is typically performed in an organic solvent like tetrahydrofuran (THF) under reflux conditions.
-
Final Cyclization and Purification: : The final step involves cyclization to form the desired product, followed by purification using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of the above synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of automated purification systems to streamline the production process.
化学反应分析
Types of Reactions
[2-[Cyclohexyl(ethyl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate can undergo various types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
-
Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.
-
Substitution: : The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
Chemistry
In chemistry, [2-[Cyclohexyl(ethyl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a valuable tool for probing biological systems and understanding molecular mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It can serve as a lead compound for the development of new drugs targeting specific biological pathways or diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its versatility in chemical reactions makes it suitable for applications in polymer science, coatings, and other advanced materials.
作用机制
The mechanism of action of [2-[Cyclohexyl(ethyl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- [2-(Cyclohexylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate
- [2-(Ethylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate
- [2-(Cyclohexyl(ethyl)amino)-2-oxoethyl] 5-chloropyridine-3-carboxylate
Uniqueness
[2-[Cyclohexyl(ethyl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of both cyclohexyl and ethylamino groups, along with the chloropyridine moiety, allows for a wide range of chemical modifications and interactions, making it a versatile and valuable compound in scientific research and industrial applications.
属性
IUPAC Name |
[2-[cyclohexyl(ethyl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3/c1-2-19(13-6-4-3-5-7-13)15(20)11-22-16(21)12-8-9-14(17)18-10-12/h8-10,13H,2-7,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMAZWBDQAQTDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)COC(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
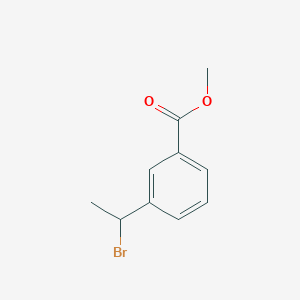
![N-(2-methoxyethyl)-4-[(2-{[(3-methylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]benzamide](/img/structure/B2594280.png)
![Ethyl 2-[3-(trifluoromethyl)phenyl]ethanecarboximidate hydrochloride](/img/structure/B2594281.png)
![2-methyl-1-(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}azetidin-3-yl)-1H-1,3-benzodiazole](/img/structure/B2594282.png)
![N-[(2-methyl-1H-indol-5-yl)methyl]-4-phenylbutanamide](/img/structure/B2594285.png)
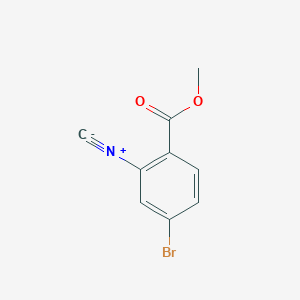
![8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl morpholine-4-carboxylate](/img/structure/B2594287.png)
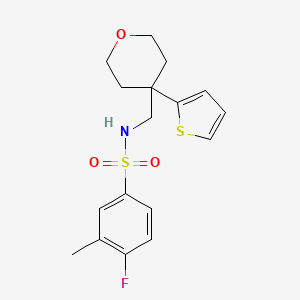
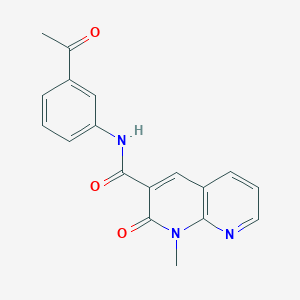
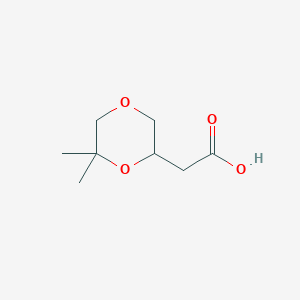
![1-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2594296.png)
